molecular formula C12H8ClNO3S B4181595 3-{[(5-chloro-2-thienyl)carbonyl]amino}benzoic acid

3-{[(5-chloro-2-thienyl)carbonyl]amino}benzoic acid

Cat. No. B4181595
M. Wt: 281.72 g/mol
InChI Key: HMRRHFQEXVYJIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-{[(5-chloro-2-thienyl)carbonyl]amino}benzoic acid, also known as TCB or TCBZ, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of cysteine proteases, which are enzymes involved in various physiological processes. TCB has been studied for its potential therapeutic applications in the treatment of various diseases, including cancer, malaria, and parasitic infections.

Mechanism of Action

The mechanism of action of 3-{[(5-chloro-2-thienyl)carbonyl]amino}benzoic acid is based on its ability to inhibit cysteine proteases, which are enzymes involved in various physiological processes. Cysteine proteases play a crucial role in the growth and proliferation of cancer cells, as well as in the survival and replication of parasites. 3-{[(5-chloro-2-thienyl)carbonyl]amino}benzoic acid binds to the active site of cysteine proteases, preventing them from functioning and leading to cell death.
Biochemical and Physiological Effects:
3-{[(5-chloro-2-thienyl)carbonyl]amino}benzoic acid has been shown to have various biochemical and physiological effects. It inhibits the activity of cysteine proteases, leading to the inhibition of cell growth and proliferation. 3-{[(5-chloro-2-thienyl)carbonyl]amino}benzoic acid has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, 3-{[(5-chloro-2-thienyl)carbonyl]amino}benzoic acid has been shown to have anti-inflammatory effects, as it inhibits the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

The advantages of using 3-{[(5-chloro-2-thienyl)carbonyl]amino}benzoic acid in lab experiments include its potency and specificity as a cysteine protease inhibitor, as well as its potential therapeutic applications. However, 3-{[(5-chloro-2-thienyl)carbonyl]amino}benzoic acid has some limitations, including its solubility in water and its potential toxicity at high concentrations. In addition, 3-{[(5-chloro-2-thienyl)carbonyl]amino}benzoic acid may have off-target effects on other enzymes, which could affect the interpretation of experimental results.

Future Directions

There are several future directions for research on 3-{[(5-chloro-2-thienyl)carbonyl]amino}benzoic acid. One area of interest is the development of 3-{[(5-chloro-2-thienyl)carbonyl]amino}benzoic acid derivatives with improved potency and selectivity. Another area of interest is the investigation of the molecular mechanisms underlying the antiparasitic and antimalarial activities of 3-{[(5-chloro-2-thienyl)carbonyl]amino}benzoic acid. In addition, further studies are needed to evaluate the safety and efficacy of 3-{[(5-chloro-2-thienyl)carbonyl]amino}benzoic acid in preclinical and clinical trials, with the ultimate goal of developing 3-{[(5-chloro-2-thienyl)carbonyl]amino}benzoic acid-based therapies for cancer and parasitic diseases.

Scientific Research Applications

3-{[(5-chloro-2-thienyl)carbonyl]amino}benzoic acid has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the growth and proliferation of cancer cells, including breast, prostate, and lung cancer cells. 3-{[(5-chloro-2-thienyl)carbonyl]amino}benzoic acid has also been studied for its antimalarial activity, as it inhibits the cysteine proteases of Plasmodium falciparum, the parasite responsible for malaria. In addition, 3-{[(5-chloro-2-thienyl)carbonyl]amino}benzoic acid has been shown to have antiparasitic activity against various protozoan parasites, including Trypanosoma cruzi and Leishmania donovani.

properties

IUPAC Name

3-[(5-chlorothiophene-2-carbonyl)amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClNO3S/c13-10-5-4-9(18-10)11(15)14-8-3-1-2-7(6-8)12(16)17/h1-6H,(H,14,15)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMRRHFQEXVYJIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C2=CC=C(S2)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(5-Chlorothiophene-2-carboxamido)benzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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